Acetic acid;1-phenylhex-1-en-4-yn-3-ol
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Overview
Description
Acetic acid;1-phenylhex-1-en-4-yn-3-ol is a chemical compound with the molecular formula C12H14O. It is also known by other names such as 1-phenyl-1-hexyn-3-ol and 1-phenylhex-1-yn-3-ol . This compound is characterized by the presence of a phenyl group attached to a hexyn-3-ol structure, which includes both an alkyne and an alcohol functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenylhex-1-en-4-yn-3-ol can be achieved through various organic reactions. One common method involves the reaction of phenylacetylene with hexanal in the presence of a base to form the desired product . The reaction conditions typically include a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality 1-phenylhex-1-en-4-yn-3-ol .
Chemical Reactions Analysis
Types of Reactions
1-Phenylhex-1-en-4-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) under pressure.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 1-phenylhex-1-en-4-yn-3-one or 1-phenylhex-1-en-4-yn-3-oic acid.
Reduction: Formation of 1-phenylhex-1-en-4-ene or 1-phenylhexane.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
1-Phenylhex-1-en-4-yn-3-ol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Mechanism of Action
The mechanism of action of 1-phenylhex-1-en-4-yn-3-ol involves its interaction with specific molecular targets and pathways. The phenyl group can participate in π-π interactions with aromatic residues in proteins, while the alkyne and alcohol groups can form hydrogen bonds and covalent interactions with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1-butyne-3-ol: Similar structure but with a shorter carbon chain.
1-Phenyl-1-pentyn-3-ol: Similar structure but with a different carbon chain length.
1-Phenyl-1-hexyn-3-one: Similar structure but with a ketone group instead of an alcohol.
Uniqueness
1-Phenylhex-1-en-4-yn-3-ol is unique due to the presence of both an alkyne and an alcohol functional group, which allows it to participate in a wide range of chemical reactions. Its phenyl group also provides additional reactivity and potential for biological interactions .
Properties
CAS No. |
87639-27-8 |
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Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
acetic acid;1-phenylhex-1-en-4-yn-3-ol |
InChI |
InChI=1S/C12H12O.C2H4O2/c1-2-6-12(13)10-9-11-7-4-3-5-8-11;1-2(3)4/h3-5,7-10,12-13H,1H3;1H3,(H,3,4) |
InChI Key |
AYXADINQXZVJLE-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(C=CC1=CC=CC=C1)O.CC(=O)O |
Origin of Product |
United States |
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